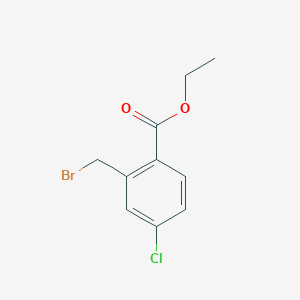
Ethyl 2-(bromomethyl)-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bromomethyl)-4-chlorobenzoate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 2-(bromomethyl)-4-chlorobenzoate serves as a versatile intermediate in organic synthesis. Its halogen substituents allow for:
- Nucleophilic Substitution Reactions: The bromomethyl and chlorobenzene groups can be replaced by nucleophiles, leading to the formation of new compounds.
- Formation of Complex Organic Molecules: It is utilized in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various transformations.
Medicinal Chemistry Applications
This compound has been investigated for its interactions with biological molecules, particularly its potential as a pharmacological agent. Compounds containing bromomethyl groups are known to alkylate nucleophiles in biological systems, which can lead to cellular effects that influence pharmacokinetics, including absorption and distribution within biological systems.
- Antimicrobial Properties:
- A study demonstrated significant antimicrobial activity against pathogens like Cytospora mandshurica and Coniella diplodiella, with inhibition zones measuring up to 20 mm.
- Therapeutic Potential:
- Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities, making it a candidate for further pharmacological development.
Agricultural Applications
The compound has also been explored for its herbicidal properties. Research indicates that this compound effectively reduces weed biomass without adversely affecting crop yields. Its mechanism may involve interference with plant growth regulators, making it valuable in agricultural settings.
Summary of Findings
This compound is a compound of considerable interest due to its diverse applications in organic synthesis, medicinal chemistry, and agriculture. Its unique structural features allow it to participate in various chemical reactions and biological interactions, making it a versatile intermediate for developing new compounds.
Properties
CAS No. |
15365-28-3 |
|---|---|
Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-4-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
MYTAWRJDMYPNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













